molecular formula C30H27N3O8S B3875985 Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3875985
M. Wt: 589.6 g/mol
InChI Key: GENMGTMLMVZTED-MYYYXRDXSA-N
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Description

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, furan derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:

    Condensation reactions: To form the core thiazolopyrimidine structure.

    Substitution reactions: To introduce various functional groups.

    Cyclization reactions: To form the fused ring systems.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch processing: For precise control over reaction conditions.

    Continuous flow synthesis: For large-scale production with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can modify the phenyl and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation products: May include carboxylic acids or aldehydes.

    Reduction products: Typically amines or hydroxylamines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: For studying structure-activity relationships.

    Catalysis: As a potential catalyst in organic reactions.

Biology

    Antimicrobial activity: Potential use as an antimicrobial agent.

    Enzyme inhibition: Studying its effects on various enzymes.

Medicine

    Drug development: Potential lead compound for developing new drugs.

    Cancer research: Investigating its effects on cancer cell lines.

Industry

    Material science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound may involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways involved: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures.

    Furan derivatives: Compounds with furan rings and similar functional groups.

Uniqueness

    Structural complexity: The unique combination of functional groups and fused ring systems.

    Biological activity: Distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O8S/c1-6-40-29(35)26-17(3)31-30-32(27(26)18-8-11-23(38-4)24(13-18)39-5)28(34)25(42-30)15-20-10-12-22(41-20)21-14-19(33(36)37)9-7-16(21)2/h7-15,27H,6H2,1-5H3/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENMGTMLMVZTED-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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